molecular formula C9H13NO2 B14055793 1-Azaspiro[4.5]decane-2,6-dione

1-Azaspiro[4.5]decane-2,6-dione

Cat. No.: B14055793
M. Wt: 167.20 g/mol
InChI Key: CLKNVSNSFIVUPS-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane-2,8-dione (CAS: 749861-03-8) is a bicyclic diketone compound featuring a spirocyclic framework with a nitrogen atom at position 1 and ketone groups at positions 2 and 7. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol . This compound is a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and peptidomimetics. It is commercially available (e.g., Hairui Chem, Spiroes) and typically synthesized via cyclocondensation reactions involving ethylenediamine and carboxylic acid derivatives under reflux conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a starting material .

Industrial Production Methods: The industrial production of this compound often employs the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Azaspiro[4.5]decane-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-2,6-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active site of RIPK1, inhibiting its activity and thereby preventing necroptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Spirocyclic Diketones

Spirocyclic diketones vary in ring size, substituent positions, and heteroatom composition. Below is a comparative analysis:

Core Structural Differences

Compound Name Spiro Ring System Ketone Positions Heteroatoms CAS Number
1-Azaspiro[4.5]decane-2,8-dione [4.5] 2,8 1 N 749861-03-8
8-Azaspiro[4.5]decane-7,9-dione [4.5] 7,9 1 N 1075-89-4
1-Oxa-7-azaspiro[4.5]decane-2,6-dione [4.5] 2,6 1 N, 1 O 69956-35-0
1-Azaspiro[4.4]nonane-2,6-dione [4.4] 2,6 1 N 187106-15-6

Key Observations :

  • Ring Size: The [4.5] system (e.g., 1-Azaspiro[4.5]decane-2,8-dione) offers greater conformational flexibility than the [4.4] system (e.g., 1-Azaspiro[4.4]nonane-2,6-dione), impacting solubility and binding affinity .
  • Ketone Position : Compounds with ketones at positions 2,8 (vs. 7,9 in 8-Azaspiro[4.5]decane-7,9-dione) exhibit distinct reactivity in alkylation and acylation reactions .

Cyclocondensation ()

  • Substrates : Carboxylic acid derivatives + ethylenediamine.
  • Conditions : Reflux in dioxane with HCl (18 hours).
  • Yields :
    • 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a): 50% yield, m.p. 73–74°C .
    • 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d): 80% yield, m.p. 162°C .

Alkylation ()

  • Agents : Methyl bromoacetate, benzyl chloride, or phenethyl bromide.
  • Catalyst : K₂CO₃ + tetrabutylammonium bromide.
  • Outcome : Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) achieved 65% yield as a yellow oil .

Comparison : Alkylation typically provides lower yields (≤65%) than cyclocondensation (up to 85%) due to steric hindrance in the spiro system .

Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Key Spectral Data (IR, NMR)
1-Azaspiro[4.5]decane-2,8-dione Not reported CH₂Cl₂, acetone Not available in evidence
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 73–74 CH₂Cl₂ IR: 1720 cm⁻¹ (imide carbonyl)
1-Azaspiro[4.4]nonane-2,6-dione Not reported Not reported ¹H-NMR: δ 1.80 (cyclopentyl CH₂)

Note: The absence of NH bands in IR spectra (e.g., compound 6a) confirms successful alkylation .

Pharmaceutical Relevance

  • 1-Azaspiro[4.5]decane-2,8-dione is used in peptide mimetics and kinase inhibitors .
  • Impurities like 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3) are monitored in drug manufacturing .

Stability Challenges

  • Spiro compounds with electron-withdrawing substituents (e.g., 4-Methoxyphenyl in 5c) show reduced thermal stability (m.p. 60°C vs. 183°C for 5e) .

Data Tables

Table 1: Key Spirocyclic Diketones

Compound Name CAS Number Molecular Formula Yield (%) m.p. (°C) Reference
1-Azaspiro[4.5]decane-2,8-dione 749861-03-8 C₉H₁₃NO₂ N/A N/A
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione N/A C₁₄H₁₄N₂O₂ 50 73–74
8-Azaspiro[4.5]decane-7,9-dione 1075-89-4 C₉H₁₃NO₂ N/A N/A

Table 2: Common Impurities

Impurity Name CAS Number Substituent Use Case
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione 21098-11-3 4-Chlorobutyl Byproduct in alkylation
8,8'-(Butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione) 257877-44-4 Dimeric spacer Crosslinking impurity

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-azaspiro[4.5]decane-2,6-dione

InChI

InChI=1S/C9H13NO2/c11-7-3-1-2-5-9(7)6-4-8(12)10-9/h1-6H2,(H,10,12)

InChI Key

CLKNVSNSFIVUPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC(=O)N2)C(=O)C1

Origin of Product

United States

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